molecular formula C7H10N2O2S B6257821 3-(methylamino)benzene-1-sulfonamide CAS No. 1224685-00-0

3-(methylamino)benzene-1-sulfonamide

Cat. No.: B6257821
CAS No.: 1224685-00-0
M. Wt: 186.23 g/mol
InChI Key: DPLHWJMPSDPIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)benzene-1-sulfonamide (CAS 1224685-00-0) is a benzenesulfonamide derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a molecular formula of C 7 H 10 N 2 O 2 S and a molecular weight of 186.24 g/mol . Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and research indicates their potential as anticancer agents, particularly through the selective inhibition of the tumor-associated hCA IX isoform . The limited presence of hCA IX in normal tissues and its overexpression in solid hypoxic tumors make it a compelling target for developing new anticancer therapeutics . As a structural motif, the benzenesulfonamide group serves as a critical zinc-binding function (ZBG) in the design of potent enzyme inhibitors . Researchers utilize this compound and its derivatives as key intermediates in synthesizing more complex molecules, such as those incorporating 1,3,5-triazine rings, for evaluation as selective hCA IX inhibitors and antiproliferative agents . This product is supplied for laboratory research and chemical synthesis purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1224685-00-0

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-(methylamino)benzenesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)

InChI Key

DPLHWJMPSDPIGT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methylamino Benzene 1 Sulfonamide

Established Synthetic Routes and Mechanistic Insights

Traditional synthetic routes to 3-(methylamino)benzene-1-sulfonamide often involve multi-step sequences starting from readily available benzene (B151609) derivatives. These methods provide a foundational understanding of the chemical reactivity and functional group transformations required to construct the target molecule.

The creation of the sulfonamide group is a critical step in the synthesis of this compound. A common and well-established method is the reaction of a suitable amine with a benzenesulfonyl chloride.

One plausible pathway begins with the sulfonation of a substituted benzene ring. For instance, the chlorosulfonation of nitrobenzene (B124822) can produce 3-nitrobenzenesulfonyl chloride. prepchem.comsigmaaldrich.comgoogle.com This intermediate is highly reactive and can readily undergo nucleophilic substitution with ammonia (B1221849) to form 3-nitrobenzenesulfonamide. The nitro group can then be reduced to an amino group, yielding 3-aminobenzenesulfonamide (B1265440), a key precursor.

Alternatively, direct amination of a sulfonic acid or its salt can be performed. While less common for this specific synthesis, methods exist for the direct conversion of sulfonic acids to sulfonamides under microwave irradiation, which has been shown to be high yielding and tolerant of various functional groups. organic-chemistry.org

Table 1: Comparison of Sulfonamide Formation Strategies

Method Starting Material Key Reagents Conditions Typical Yield
Chlorosulfonation-Amination Nitrobenzene 1. Chlorosulfonic acid 2. Ammonia 1. 112°C 2. Varies High (e.g., 96% for sulfonyl chloride formation) prepchem.com

With the sulfonamide group in place, the next crucial transformation is the introduction of the methylamino group at the meta-position. This can be achieved through various amination and methylation strategies.

A common approach is the methylation of 3-aminobenzenesulfonamide. This can be accomplished using methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.govrsc.org For instance, the N-methylation of amino acid derivatives has been efficiently carried out using dimethyl sulfate and sodium hydride with a catalytic amount of water. nih.gov

Another powerful technique is reductive amination. This involves the reaction of 3-aminobenzenesulfonamide with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgsigmaaldrich.commasterorganicchemistry.comresearchgate.net This one-pot reaction proceeds via an intermediate imine which is then reduced to the secondary amine. wikipedia.org

A different synthetic route involves starting with a precursor that already contains the methylamino group. For example, one could envision the synthesis starting from 3-chloro-N-methylaniline, followed by reactions to introduce the sulfonamide functionality. However, this can be more challenging due to the directing effects of the substituents. A more direct, though potentially lower-yielding, route could be the direct amination of 4-chloro-3-nitrobenzenesulfonamide (B1329391) with methylamine, followed by reduction of the nitro group.

Table 2: Methylation and Amination Methods

Method Precursor Key Reagents Conditions Notes
Direct Methylation 3-Aminobenzenesulfonamide Dimethyl sulfate, NaH, H₂O (cat.) Varies Can lead to over-methylation. nih.gov
Reductive Amination 3-Aminobenzenesulfonamide Formaldehyde, NaBH₃CN Mildly acidic or neutral pH Generally provides good selectivity for mono-methylation. wikipedia.orgmasterorganicchemistry.com

In multi-step syntheses, the use of protecting groups is often essential to prevent unwanted side reactions and to ensure the desired regioselectivity. The amino group is particularly reactive and may require protection during certain synthetic steps.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group and various sulfonyl groups like the p-toluenesulfonyl (tosyl) or the 2-nitrobenzenesulfonyl (nosyl) group. nih.govchem-station.com The nosyl group is particularly useful as it can be removed under mild conditions using a thiol and a base, which is advantageous over the harsher conditions often required for tosyl group removal. nih.govchem-station.com

For example, in a synthesis starting from a compound with a primary amino group, this group could be protected as a nosylamide. Subsequent reactions to introduce the sulfonamide and methylamino functionalities could then be carried out, followed by the selective deprotection of the nosyl group to yield the final product. The 4-cyanobenzenesulfonamide (B1293931) group has also been explored as a protecting group that can be cleaved under mild conditions with a thiol and a base. researchgate.net

Development of Novel and Green Synthesis Approaches

The use of catalysts has revolutionized organic synthesis, and the preparation of sulfonamides is no exception. Metal-catalyzed reactions, in particular, offer mild and efficient alternatives to traditional methods.

Indium has been shown to be a facile and efficient catalyst for the sulfonylation of amines with sulfonyl chlorides, proceeding in excellent yields even with sterically hindered anilines. researchgate.net Copper-catalyzed reactions have also been developed for the synthesis of sulfonamides from arylboronic acids and amines. thieme-connect.com Furthermore, copper-catalyzed ligand-to-metal charge transfer (LMCT) has been utilized for the one-pot synthesis of sulfonamides from aromatic acids and amines. acs.orgnih.gov Transition metal-catalyzed C-H amidation/amination using sulfonyl azides is another emerging area. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. While specific biocatalytic routes to this compound are not yet widely reported, the potential for enzymatic amination or methylation reactions represents a promising area for future research.

Table 3: Examples of Catalytic Systems in Sulfonamide Synthesis

Catalyst Type Reaction Key Features
Indium Sulfonylation of amines with sulfonyl chlorides Mild conditions, high yields, tolerates sterically hindered substrates. researchgate.net
Copper Coupling of arylboronic acids with amines and a sulfur dioxide surrogate Wide functional group tolerance. thieme-connect.com
Copper (LMCT) One-pot synthesis from aromatic acids and amines Avoids pre-functionalization of starting materials. acs.orgnih.gov

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved safety, scalability, and reaction control. The synthesis of sulfonamides has been successfully adapted to flow chemistry setups.

An eco-friendly flow synthesis of a sulfonamide library has been described, demonstrating waste minimization and the use of green media. acs.org This approach allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides with easy product isolation. Flow processes for the production of related sulfonylurea compounds have also been developed, highlighting the potential for high-throughput and efficient manufacturing. google.com The application of these continuous processing techniques to the synthesis of this compound could offer a more sustainable and scalable production route.

Microwave-Assisted Synthesis and Other Accelerated Methods

The synthesis of sulfonamide derivatives has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technique offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and often cleaner reaction profiles with fewer by-products. nih.govresearchgate.net While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the general principles are widely applicable to this class of compounds.

Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net For the synthesis of sulfonamides, this can be applied to key steps such as the reaction of a sulfonyl chloride with an amine or in multi-component reactions. For instance, studies on related structures have shown that pyrazoline-benzenesulfonamide derivatives can be synthesized via microwave irradiation in as little as 7 minutes at 200°C, a significant reduction from the 24-48 hours required by conventional methods. nih.gov Similarly, microwave-assisted three-component condensations have been used to synthesize other complex molecules under solvent- and catalyst-free conditions in just one hour. beilstein-journals.org

The application of microwave technology not only shortens synthesis time but can also enhance the porosity and structural properties of materials derived from benzene-based precursors. researchgate.net This suggests that accelerated methods can provide not just efficiency but also improved material characteristics.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Sulfonamide Derivatives

Product Type Method Reaction Time Yield Reference
Pyrazoline-benzenesulfonamides Conventional 24–48 h - nih.gov
Pyrazoline-benzenesulfonamides Microwave 7 min - nih.gov
(Dialkylaminomethylene)bisphosphine oxides Microwave 1 h 60–85% beilstein-journals.org
(Aminomethylene)bisphosphonates Conventional - 36–53% beilstein-journals.org
(Aminomethylene)bisphosphonates Microwave - 68–82% beilstein-journals.org
Tri-substituted imidazoles Conventional 370–390 min 70–80% researchgate.net

Derivatization and Structural Modification Studies

The structure of this compound offers three distinct regions for chemical modification: the benzene ring, the sulfonamide group, and the methylamino moiety. This allows for the generation of a diverse library of derivatives for various research applications.

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of the ortho-, para-directing methylamino group and, to a lesser extent, the amino group of the sulfonamide. Conversely, the sulfonamide group itself is a deactivating, meta-directing group. The outcome of substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will be governed by the interplay of these directing effects. For example, electrophilic substitution is likely to occur at the positions ortho and para to the activating methylamino group (positions 2, 4, and 6), with the precise location influenced by steric hindrance and reaction conditions. The aromatic ring can undergo sulfonation, allowing for further functionalization. smolecule.com

The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization. The nitrogen atom can be readily functionalized. A notable transformation is the N-acylation of the sulfonamide, which can be achieved using various acylating agents.

More advanced modifications include a carbene-catalyzed method for the enantioselective functionalization of sulfonamides, which allows for the formation of phthalidyl derivatives under mild conditions. rsc.org This reaction proceeds in a highly chemoselective manner, even in the presence of other amine groups. rsc.org Furthermore, sulfonamides can serve as precursors for N-sulfonyl amidines through a three-component reaction with an aryl diazonium salt and a nitrile. researchgate.net This transformation involves the trapping of a nitrilium ion intermediate by the sulfonamide nucleophile. researchgate.net

The secondary amine of the methylamino group (-NHCH₃) is a versatile site for chemical reactions. It can undergo acylation with acyl chlorides or anhydrides to form the corresponding N-methyl amides. smolecule.com Alkylation with alkyl halides can lead to the formation of a tertiary amine. The nucleophilic character of the nitrogen also allows it to participate in reactions such as the Mannich reaction or reductive amination with aldehydes and ketones, expanding the molecular complexity.

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for rapidly building molecular diversity. mdpi.com Aminobenzenesulfonamides are valuable components in such reactions. For example, sulfanilamide, a primary aminobenzenesulfonamide, participates in a one-pot, single-step MCR with aldehydes and benzil (B1666583) to generate tri-aryl imidazole-benzene sulfonamide hybrids. frontiersin.org It is conceivable that this compound could participate in similar MCRs, such as the Groebke-Blackburn-Bienaymé reaction, where an amine, an aldehyde, and an isocyanide combine to form substituted imidazoles. nih.gov

Another relevant MCR is the electrochemical synthesis of N-sulfonyl amidines from a sulfonamide, a secondary amine, and methanol (B129727) as a C1 source. researchgate.net The ability of sulfonamides to act as nucleophiles in these convergent reactions makes them attractive building blocks for combinatorial chemistry and drug discovery. researchgate.netmdpi.com

Table 2: Examples of Multi-Component Reactions Involving Sulfonamides or Amines

Reaction Name/Type Key Components Resulting Scaffold Reference
Imidazole Synthesis Sulfanilamide, Aldehyde, Benzil Tri-aryl Imidazole-Benzene Sulfonamide frontiersin.org
Groebke-Blackburn-Bienaymé Amine (e.g., Trimethoprim), Aldehyde, Isocyanide Imidazo-azine nih.gov
N-sulfonyl Amidine Synthesis Aryl Diazonium Salt, Sulfonamide, Acetonitrile (B52724) N-sulfonyl Amidine researchgate.net
Kabachnik–Fields Reaction Aldehyde/Ketone, Amine, Phosphite α-Aminophosphonate mdpi.com

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic routes and predicting reactivity. Mechanistic studies on related sulfonamide reactions provide valuable insights.

For the carbene-catalyzed modification of sulfonamides, Density Functional Theory (DFT) calculations suggest a stepwise pathway. rsc.org The reaction is initiated by the addition of the carbene to the sulfonamide, assisted by lithium ions or protons. rsc.org The study highlights that non-covalent interactions, such as cation–π interactions, are critical for enhancing reactivity and controlling the enantioselectivity of the process. rsc.org

In the context of aromatic nucleophilic substitution reactions on similar nitrofluorobenzene systems, reaction rates are significantly faster in aprotic solvents compared to protic ones. orgsyn.org The aminolysis of 4-nitrofluorobenzene, for instance, proceeds via a Meisenheimer σ-intermediate, with the rate-limiting step being the breakdown of this intermediate. orgsyn.org Such studies on fundamental reaction kinetics help in choosing appropriate solvent systems and predicting reaction outcomes for substitutions on the benzene ring of sulfonamides.

The mechanism for the synthesis of α-functionalized carbonyl compounds using phosphine (B1218219) catalysis has also been described as a stepwise process. It begins with a proton transfer from a pronucleophile to a Kukhtin-Ramirez adduct, followed by an Arbuzov-like displacement of a phosphine oxide leaving group. These detailed mechanistic explorations, often combining experimental observations with computational modeling, are essential for the rational design of synthetic strategies involving complex organic molecules like this compound.

Advanced Structural Characterization and Conformational Analysis

Crystallographic Studies of 3-(methylamino)benzene-1-sulfonamide and its Derivatives

Crystallographic analysis offers a definitive view of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in public databases, analysis of closely related secondary benzenesulfonamide (B165840) derivatives allows for a detailed prediction of its crystallographic features. researchgate.netnsf.gov Derivatives such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide and 3-amino-4-hydroxy benzenesulfonamide have been successfully characterized, providing a template for understanding the likely crystal system, space group, and unit cell parameters. mdpi.comresearchgate.net

It is anticipated that this compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the orthorhombic Pbca, which accommodate hydrogen bonding and efficient packing. The asymmetric unit would contain one or possibly two independent molecules, reflecting different conformational states.

Table 1: Predicted Crystallographic Data for this compound (Illustrative) This table presents hypothetical yet realistic crystallographic parameters based on published data for analogous benzenesulfonamide derivatives.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5 - 11.5
b (Å)5.0 - 8.0
c (Å)15.0 - 20.0
β (°)95 - 105
Volume (ų)1400 - 1700
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.35 - 1.45

The solid-state conformation of benzenesulfonamides is largely dictated by the torsion angles within the molecule, particularly the C(aryl)-S-N-C torsion angle. Studies on analogous compounds show that this angle can vary significantly, typically falling within a range of -70° to +70°, leading to different spatial orientations of the phenyl rings. mdpi.com This conformational flexibility is a key factor in the potential for polymorphism.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in secondary benzenesulfonamides. researchgate.net Different solvents and crystallization conditions can yield distinct polymorphs, which may vary in their physical properties. The primary difference between polymorphs in this class of compounds often arises from variations in the hydrogen-bonding motifs, leading to what are known as "synthon polymorphs." researchgate.net For instance, N-phenyl benzene (B151609) sulfonamides have been shown to form dimorphic and even trimorphic structures depending on the crystallization solvent. researchgate.net

The supramolecular architecture of crystalline this compound is expected to be dominated by a robust network of intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

The most significant interaction is the N-H···O hydrogen bond between the sulfonamide moieties of adjacent molecules. These interactions typically manifest in one of two common supramolecular synthons:

Centrosymmetric Dimer: Two molecules form a cyclic R²₂(8) motif through a pair of N-H···O hydrogen bonds. researchgate.net

Catemer (Chain): Molecules are linked into infinite chains via a single N-H···O hydrogen bond, forming a C(4) motif. researchgate.net The probability of forming either a dimer or a catemer is nearly equal for secondary sulfonamides.

Beyond these primary interactions, the crystal packing is further stabilized by a variety of weaker interactions, including C-H···O and potential C-H···π interactions involving the aromatic ring. These weaker bonds connect the primary dimer or catemer motifs into a stable three-dimensional lattice. researchgate.netnsf.gov

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Description
Hydrogen BondN-H (sulfonamide)O=S (sulfonamide)D···A ≈ 2.9 - 3.1Forms primary dimer or catemer synthons. researchgate.net
Hydrogen BondN-H (methylamino)O=S (sulfonamide)D···A ≈ 3.0 - 3.3Additional stabilization of the crystal lattice.
Weak H-BondC-H (aromatic)O=S (sulfonamide)D···A ≈ 3.2 - 3.5Links primary motifs into a 3D network. researchgate.net
π-π StackingBenzene RingBenzene RingCentroid-Centroid ≈ 3.5 - 4.0Offset face-to-face stacking between aromatic rings.

Advanced Spectroscopic Investigations for Structural and Dynamic Insights

Spectroscopic methods are invaluable for probing the structural features and dynamic processes of this compound, providing data that is complementary to solid-state crystallographic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule. While specific experimental spectra for this compound are not widely published, expected chemical shifts can be accurately predicted based on data from numerous structurally similar compounds. rsc.orgrsc.orgresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the two N-H protons. The aromatic protons on the benzene ring would appear as a complex multiplet pattern in the range of δ 6.8-7.8 ppm. The methyl group (CH₃) attached to the nitrogen would produce a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm. The sulfonamide proton (-SO₂NH-) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm, while the methylamino proton (-NHCH₃) would likely appear between δ 4.0-5.0 ppm.

¹³C NMR: The carbon spectrum would display signals for the six unique aromatic carbons, with chemical shifts ranging from approximately δ 110 to 150 ppm. The carbon of the methyl group (-CH₃) would resonate at a much higher field, around δ 30-40 ppm.

Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be crucial for unambiguously assigning these proton and carbon signals and confirming the connectivity of the molecular structure. Solid-state NMR could further provide insights into molecular dynamics and polymorphism in the crystalline form.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Based on data from analogous benzenesulfonamide derivatives. rsc.orgrsc.org

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-SO₂NH -8.0 - 10.5 (broad s)-
-NH CH₃4.0 - 5.0 (broad s or q)-
-NHC H₃2.8 - 3.0 (s or d)30 - 40
Aromatic C-H (various)6.8 - 7.8 (m)110 - 130
Aromatic C-S-140 - 145
Aromatic C-N-145 - 150

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for identifying functional groups and probing intermolecular interactions through characteristic vibrational frequencies. rsc.orgresearchgate.net

The spectra of this compound would be dominated by bands corresponding to the sulfonamide and methylamino groups. The two S=O bonds of the sulfonyl group give rise to strong, characteristic absorption bands: an asymmetric stretching vibration (νas) typically found between 1310-1350 cm⁻¹ and a symmetric stretching vibration (νs) between 1140-1170 cm⁻¹. rsc.orgscielo.br The stretching of the S-N bond is expected in the 895-935 cm⁻¹ region. researchgate.net

The N-H stretching vibrations are also prominent. The sulfonamide N-H stretch usually appears as a single band around 3200-3300 cm⁻¹. The methylamino N-H stretch would be observed in a similar region. The positions of these N-H bands are particularly sensitive to hydrogen bonding; in the solid state, these bands are typically broader and shifted to lower wavenumbers compared to their positions in a dilute solution. Other key vibrations include the aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 4: Key FT-IR and Raman Vibrational Frequencies for this compound Based on data from benzenesulfonamide and its derivatives. rsc.orgresearchgate.netresearchgate.net

Wavenumber (cm⁻¹)AssignmentSpectroscopy
~3300 - 3400ν(N-H) of methylamino groupFT-IR, Raman
~3200 - 3300ν(N-H) of sulfonamide groupFT-IR, Raman
~3000 - 3100ν(C-H) aromaticFT-IR, Raman
~2850 - 2960ν(C-H) methyl groupFT-IR, Raman
~1580 - 1610ν(C=C) aromatic ring stretchingFT-IR, Raman
~1450 - 1500ν(C=C) aromatic ring stretchingFT-IR, Raman
~1310 - 1350νas(SO₂) asymmetric stretchingFT-IR, Raman
~1140 - 1170νs(SO₂) symmetric stretchingFT-IR, Raman
~895 - 935ν(S-N) stretchingFT-IR, Raman
~520 - 600δ(SO₂) scissoringFT-IR, Raman

Mass Spectrometry for Reaction Monitoring and Structural Confirmation of Complex Products

Mass spectrometry is an indispensable tool in synthetic chemistry for monitoring the progress of reactions and confirming the identity of products. In the context of reactions involving this compound, mass spectrometry can be employed to track the consumption of the starting material and the formation of intermediates and final products in real-time. This is typically achieved by analyzing small aliquots of the reaction mixture at various time points.

For instance, in a hypothetical N-alkylation reaction of this compound to form a more complex tertiary sulfonamide, mass spectrometry can be used to monitor the disappearance of the reactant ion and the appearance of the product ion. The high sensitivity of mass spectrometry allows for the detection of trace amounts of byproducts, providing a more complete picture of the reaction pathway.

Reaction Monitoring Data Table (Hypothetical N-alkylation)

Time (minutes)Relative Abundance of this compound (m/z 186.24)Relative Abundance of Product (e.g., N-ethyl-N-methyl-3-aminobenzenesulfonamide, m/z 214.29)
0100%0%
3065%35%
6030%70%
1205%95%
180<1%>99%

Furthermore, high-resolution mass spectrometry (HRMS) is critical for the structural confirmation of complex products derived from this compound. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly valuable when dealing with novel or unexpected reaction products.

Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of a particular molecular structure and can be used to distinguish between isomers. For a complex derivative of this compound, key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and modifications on the aromatic ring or the amino group.

Key Fragmentation Data for Structural Confirmation (Hypothetical)

Precursor Ion (m/z)Key Fragment Ions (m/z)Inferred Structural Moiety
214.29135.18[M-SO2NH2]+
214.2979.96[SO2NH2]+
214.29106.12[C7H8N]+

Computational and Theoretical Investigations of 3 Methylamino Benzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic properties of 3-(methylamino)benzene-1-sulfonamide are governed by the interplay between the aromatic benzene (B151609) ring and its two substituents: the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing sulfonamide group (-SO₂NH₂). DFT calculations can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and quantify the energies of the frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For aromatic amines, the HOMO is typically a π-orbital with significant contributions from the benzene ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. In a study on aminobenzenesulfonamides using DFT with the B3LYP/6-31G(d,p) basis set, the HOMO-LUMO gap for the closely related 3-aminobenzenesulfonamide (B1265440) was calculated. indexcopernicus.com The introduction of a methyl group on the nitrogen is expected to slightly increase the energy of the HOMO due to its electron-donating inductive effect, potentially narrowing the HOMO-LUMO gap compared to its unsubstituted counterpart.

Table 1: Calculated Quantum Chemical Properties for 3-Aminobenzenesulfonamide (as an analogue for this compound) Calculations performed using DFT at the B3LYP/6-31G(d,p) level of theory.

ParameterCalculated Value
HOMO Energy-6.45 eV
LUMO Energy-0.98 eV
HOMO-LUMO Gap (ΔE)5.47 eV
Dipole Moment4.90 Debye

Data sourced from a computational study on aminobenzenesulfonamides. indexcopernicus.com

Quantum chemical calculations are widely used to predict various spectroscopic data, including vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be correlated with experimental IR spectra to assign specific vibrational modes. mdpi.com

For this compound, key vibrational modes include the N-H stretching of the methylamino and sulfonamide groups, asymmetric and symmetric S=O stretching, and C-S and S-N stretching vibrations. mdpi.comresearchgate.net

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. These theoretical shifts provide a powerful complement to experimental data for structure elucidation and assignment of complex spectra. nih.govnih.gov Discrepancies between calculated and experimental values can sometimes arise due to solvent effects and intermolecular interactions not fully captured in gas-phase calculations. mdpi.com

Theoretical UV-Visible spectra are obtained using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this molecule, π-π* transitions involving the benzene ring are expected to be prominent.

Table 2: Representative Calculated Vibrational Frequencies for a Related Sulfonamide Derivative Calculations can be performed to correlate with experimental IR spectra.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
N-H Stretching (sulfonamide)~3496
Asymmetric SO₂ Stretching~1375
Symmetric SO₂ Stretching~1180
S-N Stretching~931
C-S Stretching~742

Illustrative data based on computational studies of sulfonamide-containing molecules. mdpi.com

Computational methods allow for the exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. A primary synthetic route to benzenesulfonamides involves the electrophilic aromatic substitution reaction, specifically the sulfonation of a substituted aniline (B41778). byjus.combyjus.com The reaction of an aniline derivative with concentrated sulfuric acid or sulfur trioxide proceeds via the formation of a highly reactive electrophile (SO₃ or HSO₃⁺) which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

For this compound, the starting material would likely be N-methylaniline. The methylamino group is an activating, ortho-, para-director. However, under the strongly acidic conditions required for sulfonation, the nitrogen atom is protonated to form an anilinium-type ion (-NH₂CH₃⁺). This protonated group is strongly deactivating and a meta-director. byjus.com This directing effect is why the sulfonyl group adds at the meta-position relative to the methylamino group.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions over time. cyana.orgnih.gov

The this compound molecule possesses several rotatable single bonds, primarily the C(aryl)-S, S-N, and C(aryl)-N bonds. Rotation around these bonds gives rise to different conformers with varying energies. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com

The orientation of the sulfonamide group relative to the benzene ring is of particular importance. Studies on related benzenesulfonamides have shown that the conformational preference is a balance between steric hindrance and electronic effects, such as conjugation. mdpi.com Torsion angle analysis from MD trajectories can reveal the preferred dihedral angles and the flexibility of the side chains. nih.gov For example, in many unsubstituted benzenesulfonamides, the amino group of the sulfonamide tail tends to lie perpendicular to the aromatic plane. mdpi.com

The behavior and conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations can account for solvent effects using two main approaches: explicit and implicit solvent models. wikipedia.orgarxiv.org

Explicit Solvent Models: In this approach, a large number of individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method provides the most detailed and physically accurate description of solute-solvent interactions, including specific hydrogen bonds and local solvent ordering, but is computationally very expensive. wikipedia.org

Implicit Solvent Models: These models, such as the Generalized Born (GB) or Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgresearchgate.net This approach averages out the solvent degrees of freedom, making the simulations computationally much faster and more efficient at sampling the conformational space of the solute. nih.gov However, it sacrifices the detailed description of specific local interactions. researchgate.net

For sulfonamides, studies have shown that the choice of solvent model can impact the predicted conformational preferences. For instance, a gas-phase or implicit non-polar solvent calculation might favor a conformation stabilized by an intramolecular hydrogen bond, whereas simulations in an explicit polar solvent like water might favor conformations where the polar groups interact with the solvent molecules instead. nih.gov The transition from a gas-phase calculation to a polar medium can also alter calculated bond characteristics. mdpi.com

In Silico Prediction of Molecular Interactions (purely theoretical)

Purely theoretical predictions of molecular interactions for this compound are crucial for understanding its potential as a therapeutic agent. These computational techniques allow for the simulation of its binding to biological targets, the identification of key structural features for activity, and the quantitative correlation of its structure with its biological functions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of this compound, docking studies are theoretically employed to understand its interaction with various enzymes, particularly carbonic anhydrases (CAs), which are known targets for sulfonamides. vu.lt

Theoretical docking simulations of this compound into the active site of a carbonic anhydrase isoform, such as CA II, would likely reveal key binding interactions. The sulfonamide group is expected to coordinate with the zinc ion present in the active site, a hallmark interaction for this class of inhibitors. vu.lt Hydrogen bonds are predicted to form between the sulfonamide's oxygen and nitrogen atoms and the amino acid residues of the enzyme's active site. For instance, residues like Thr199 and Thr200 are often involved in such interactions. smolecule.com The methylamino group and the benzene ring would likely engage in hydrophobic and van der Waals interactions with other residues in the binding pocket.

These docking studies can provide a binding energy score, which estimates the affinity of the ligand for the target. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov The results from these simulations are instrumental in rationalizing the molecule's potential inhibitory activity and in designing more potent and selective derivatives.

Table 1: Theoretical Ligand-Target Docking Interactions of this compound with Carbonic Anhydrase II

Interacting ResidueInteraction TypePredicted Distance (Å)
Zn²⁺Coordination2.1
Thr199Hydrogen Bond2.8
Thr200Hydrogen Bond3.0
His94Pi-Cation4.5
Val121Hydrophobic3.9

This table is an illustrative example of theoretical docking results and is not based on published experimental data for this specific compound.

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would typically be generated based on a set of known active sulfonamide inhibitors. tandfonline.comnih.govtandfonline.com

A hypothetical pharmacophore model for this compound as a carbonic anhydrase inhibitor would likely include features such as a hydrogen bond donor (from the sulfonamide NH₂), a hydrogen bond acceptor (from the sulfonyl oxygens), an aromatic ring feature, and a hydrophobic feature corresponding to the methyl group. nih.gov This model serves as a 3D query to screen large compound libraries for molecules with similar features, potentially identifying novel inhibitors.

Molecular descriptor analysis involves the calculation of various physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and polar surface area. These descriptors help in predicting the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Table 2: Predicted Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular Weight186.23 g/mol
LogP0.85
Polar Surface Area75.1 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

These values are theoretical predictions and may vary depending on the calculation method.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov For benzenesulfonamide (B165840) derivatives, QSAR models have been developed to predict their inhibitory activity against carbonic anhydrases. nih.govnih.gov

In a theoretical QSAR study involving this compound, this compound would be part of a larger dataset of related sulfonamides with known inhibitory activities. Various molecular descriptors (topological, electronic, and steric) would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to build a model that correlates these descriptors with the biological activity. nih.gov

Such a model could reveal that specific features, like the presence and position of the methylamino group, contribute positively or negatively to the inhibitory potency. The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective inhibitors. The robustness of a QSAR model is typically validated through internal and external cross-validation techniques. nih.gov

Molecular Interactions and Mechanistic Biological Studies Excluding Clinical Outcomes

Identification and Characterization of Molecular Targets in In Vitro Systems

The primary and most extensively studied molecular targets of benzenesulfonamides are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs) . drugbank.comsigmaaldrich.com The sulfonamide moiety is a key pharmacophore that targets various enzymes. drugbank.com There are at least 15 human (h) CA isoforms, which are involved in numerous physiological processes. researchgate.net Several of these isoforms, particularly CA II, IX, and XII, have been identified as targets for benzenesulfonamide-based compounds in various in vitro assays. researchgate.netnih.gov The ubiquitous expression of some isoforms (e.g., CA I and II) compared to the more restricted expression of others (e.g., tumor-associated CA IX and XII) makes the study of isoform-selective inhibition a significant area of research. nih.gov

Beyond carbonic anhydrases, other potential protein targets for benzenesulfonamide (B165840) derivatives have been identified. These include:

Protein Tyrosine Phosphatase-1B (PTP1B): This enzyme is a negative regulator in insulin (B600854) signaling pathways. Novel benzenesulfonamide derivatives have been designed and shown to inhibit PTP1B in enzymatic assays, suggesting them as potential scaffolds for developing agents against metabolic disorders. wikipedia.org

14-3-3 Proteins: These are regulatory proteins involved in a vast number of protein-protein interactions (PPIs). Sulfonamide-containing fragments have been explored for their ability to modulate these interactions, indicating that this class of compounds could serve as a basis for developing PPI stabilizers. smolecule.com

Bacterial Dihydropteroate (B1496061) Synthase (DHPS): A well-established target for sulfonamide antibacterial agents. acs.org The sulfonamide group acts as a mimic of the natural substrate, para-aminobenzoic acid (PABA). acs.org

Enzyme Inhibition Kinetics and Mechanistic Elucidation (e.g., Carbonic Anhydrase)

The inhibitory activity of 3-(methylamino)benzene-1-sulfonamide and its analogues against carbonic anhydrases is a central focus of mechanistic studies. These compounds are known to be effective inhibitors of several CA isoforms. nih.govgoogle.com The inhibition mechanism relies on the interaction of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. researchgate.netnih.gov

The inhibitory potency is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Studies on a wide range of benzenesulfonamide derivatives have shown that their inhibitory activity varies significantly across different CA isoforms. For instance, potent inhibition is often observed against the cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values frequently in the low nanomolar range. sigmaaldrich.comresearchgate.netnih.gov In contrast, inhibition against the cytosolic isoform hCA I is often more moderate. researchgate.netnih.gov

The substitution pattern on the benzene (B151609) ring plays a critical role in determining the inhibitory potency and isoform selectivity. nih.govgoogle.com The "tail approach," which involves adding various chemical moieties to the benzenesulfonamide scaffold, is a common strategy to achieve desired inhibitory profiles by promoting interactions with less conserved regions of the enzyme active site. nih.govnih.gov

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives
Compound TypehCA I (Kᵢ/IC₅₀)hCA II (Kᵢ/IC₅₀)hCA IX (Kᵢ)hCA XII (Kᵢ)Reference
1,3-Dicarbonyl derivatives of methylaminobenzene-sulfonamide2.12–10.89 µM (IC₅₀)2.52–18.64 µM (IC₅₀)N/AN/A google.com
Benzenesulfonamides with triazinyl moieties87 nM–4.35 µM12.5–130 nM1.2–34.1 nM2.1–33.9 nM nih.gov
Sulfonamides with mono-, bi- and tricyclic imide moieties49 to >10,000 nM2.4–4515 nM9.7–7766 nM14–316 nM researchgate.net
Phthalimide-capped benzene sulphonamides28.5 nM2.2 nMN/AN/A

X-ray crystallography and molecular docking studies have provided detailed insights into how benzenesulfonamide inhibitors bind to the active site of carbonic anhydrases. nih.govnih.govnih.gov The binding is primarily anchored by the sulfonamide group (-SO₂NH₂). The nitrogen atom of the deprotonated sulfonamide coordinates directly with the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion. nih.govnih.gov

The two oxygen atoms of the sulfonamide group form a network of crucial hydrogen bonds with the side chain of residue Threonine 199 (Thr199), which is highly conserved across most CA isoforms. nih.gov Additional interactions are formed between the inhibitor and the amino acid residues lining the active site cavity. These can include:

Hydrogen bonds: The sulfonamide NH group can act as a hydrogen bond donor to the main chain carbonyl of Thr199. nih.gov

Hydrophobic interactions: The benzene ring and its substituents (like the methylamino group) fit into a hydrophobic pocket within the active site, interacting with residues such as Valine 121, Phenylalanine 131, Valine 143, and Leucine 198. nih.gov

van der Waals contacts: Numerous contacts with both hydrophobic and hydrophilic residues (e.g., Glutamine 92, Histidine 94, Proline 202) further stabilize the enzyme-inhibitor complex. nih.govnih.gov

The specific orientation of the inhibitor's "tail" within the active site is dictated by the residues at positions 92 and 131, which significantly influences the binding affinity and isoform specificity. nih.gov

Allosteric modulators are substances that bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. wikipedia.org While the primary mechanism for benzenesulfonamide inhibitors of carbonic anhydrase involves direct binding to the catalytic active site, the concept of allosteric modulation is a key area in pharmacology. wikipedia.orgnih.govsigmaaldrich.com Currently, there is limited specific information in the public domain regarding the allosteric modulation of protein targets by this compound. Research has predominantly focused on its role as a competitive inhibitor that targets the active site.

Receptor Binding and Ligand-Protein Interaction Assays In Vitro

A variety of biophysical techniques are employed to characterize the binding interactions between sulfonamides and their target proteins in vitro. These assays provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Fluorescence Thermal Shift Assay (FTSA): This method measures the change in the thermal stability of a protein upon ligand binding, which can be used to determine the dissociation constant (Kₑ). drugbank.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). drugbank.com

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, yielding association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. google.com

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the ligand-protein complex, revealing the precise binding mode and interaction points. nih.govgoogle.com

These studies have confirmed that the binding of benzenesulfonamides to carbonic anhydrase is a complex process, potentially involving a pre-binding stage stabilized by hydrophobic interactions before the final, stable complex is formed. google.com

Binding affinity, often expressed as the dissociation constant (Kₑ), is a critical parameter for evaluating inhibitors. For benzenesulfonamide derivatives, affinities for different CA isoforms can span a wide range, from sub-nanomolar to micromolar. researchgate.netnih.gov This variation forms the basis of isoform selectivity.

For example, high affinity is often seen for hCA II, IX, and XII, while hCA I is typically inhibited with lower affinity. researchgate.netnih.gov This selectivity is highly desirable, particularly for therapeutic applications targeting tumor-associated isoforms like hCA IX and XII while sparing the ubiquitously expressed hCA II. nih.gov The selectivity arises from subtle differences in the amino acid composition of the active sites across isoforms. Specifically, residues in the middle and toward the exit of the active site cavity, such as those at positions 92, 131, and 202, differ between isoforms and can be exploited to design selective inhibitors. nih.govnih.gov For instance, the nature of the amino acid at position 131 (Phenylalanine in hCA II vs. Leucine/Valine in other isoforms) can significantly alter the shape and size of the hydrophobic pocket, affecting inhibitor binding. nih.gov

Table 2: Binding Affinities (Kd) of Representative Sulfonamide Derivatives for hCA Isoforms
Compound TypeTarget IsoformBinding Affinity (Kd)Assay MethodReference
N-aryl-β-alanine derivativesCA II40 µMFTSA drugbank.com
N-aryl-β-alanine derivativesCA XII1.85 µMFTSA drugbank.com
Bicyclic sulfonamideFKBP122.6 nM (Kᵢ)Fluorescence Polarization nih.gov

The interaction between a ligand and a protein can result in conformational changes in either or both molecules, a concept known as "induced fit". For benzenesulfonamide inhibitors, the extent and nature of these changes appear to be system-dependent.

In studies of sulfonamide analogues binding to the FK506-binding protein (FKBP12), native mass spectrometry and ion mobility measurements indicated no major conformational change in the protein upon ligand binding. However, other studies suggest that the energetic penalties associated with the inhibitor adopting a specific conformation within the active site are negligible compared to the favorable energy gained from the binding interactions. nih.gov

Computational studies on benzenesulfonamide binding to hCA II have highlighted the importance of the inhibitor's flexibility, showing that conformational changes in the ligand's alkyl chains can determine the thermodynamic and kinetic profiles of binding. google.com Furthermore, molecular docking has revealed that the conformation of the same compound can differ when bound to different isoforms, such as hCA I versus hCA II, which contributes to its selectivity profile. nih.gov For other enzyme systems like PTP1B, the binding of inhibitors can trigger significant conformational changes, such as the closure of an entire loop structure (the WPD loop) over the active site. wikipedia.org While large-scale conformational changes are not the primary described mechanism for CA inhibition by sulfonamides, subtle adjustments of active site residues and the inhibitor itself are integral to achieving the optimal, low-energy bound state.

Cellular Transport Mechanisms in Model Systems (e.g., permeability, efflux)

The ability of this compound to traverse cellular barriers is a critical determinant of its potential biological activity. Studies utilizing model systems, such as Caco-2 cell monolayers, which are a well-established in vitro model for the human intestinal epithelium, would be instrumental in elucidating its permeability characteristics. Such studies would quantify the apparent permeability coefficient (Papp), providing insights into its potential for oral absorption.

Furthermore, investigating the role of efflux pumps, such as P-glycoprotein (P-gp), is crucial. These transporters can actively extrude compounds from cells, thereby reducing their intracellular concentration and efficacy. Experiments using cell lines that overexpress these transporters, in the presence and absence of known inhibitors, would clarify whether this compound is a substrate for these efflux mechanisms.

While specific experimental data on the cellular transport of this compound is not detailed in the provided search results, it is known that the broader class of sulfonamides can exhibit a range of permeability and transport characteristics. Some sulfonamides are known to be substrates for active transport processes.

Studies on Antibacterial Mechanisms Beyond Clinical Application (e.g., enzyme inhibition in microorganisms)

The antibacterial activity of sulfonamides is classically attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria. This pathway is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides like this compound can block the production of dihydrofolic acid, leading to a bacteriostatic effect.

While direct studies on this compound's interaction with microbial enzymes are not extensively detailed in the provided information, it is reported to possess some antibacterial properties. smolecule.com The general mechanism for sulfonamides involves the inhibition of crucial enzymatic pathways in microorganisms. smolecule.com Further research is necessary to fully understand the specific inhibitory profile and efficacy of this compound against a range of bacterial species and their respective DHPS enzymes. The exact mechanism of its action is not yet fully understood, and more detailed studies are required to elucidate its precise biological effects. smolecule.com

Structure Activity Relationship Sar and Analog Design in Academic Contexts

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of 3-(methylamino)benzene-1-sulfonamide is guided by an understanding of its core structural features: the benzene (B151609) ring, the sulfonamide group, and the methylamino substituent. Each of these can be systematically modified to probe their influence on biological activity. Key design principles often revolve around modulating physicochemical properties such as lipophilicity, electronic character, and hydrogen bonding capacity.

For instance, the sulfonamide group is a well-established zinc-binding group in many enzyme inhibitors. mdpi.com Therefore, rational design strategies often focus on maintaining or modifying its interaction with metal ions in target proteins. The aromatic ring provides a platform for introducing substituents that can form additional interactions with the target, such as hydrophobic or electrostatic interactions. The methylamino group offers a site for modification to alter solubility and hydrogen bonding patterns.

Systematic Variation of Substituents and Their Impact on Molecular Interactions

Systematic variation of the substituents on the this compound scaffold is a cornerstone of SAR studies. This involves modifying the methylamino group, the sulfonamide nitrogen, and the aromatic ring to understand their roles in molecular interactions.

The secondary amine of the methylamino group can be a hydrogen bond donor, and its nitrogen can be a hydrogen bond acceptor. The lipophilicity and steric bulk of this part of the molecule can be fine-tuned by replacing the methyl group with other alkyl or aryl substituents. For example, increasing the chain length of the alkyl group could enhance hydrophobic interactions with a corresponding pocket in a target protein.

The sulfonamide group offers two sites for modification: the nitrogen atom and the sulfur atom (indirectly through scaffold modification). N-alkylation or N-arylation of the sulfonamide can significantly alter the compound's properties. Such modifications can affect the acidity of the sulfonamide proton and its ability to act as a hydrogen bond donor.

Substitutions on the benzene ring can modulate the electronic properties of the entire molecule. Electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with certain biological targets. Conversely, electron-donating groups can have the opposite effect. nih.gov

The following table illustrates a hypothetical systematic variation of substituents and the potential impact on molecular interactions:

Compound Modification from this compound Potential Impact on Molecular Interactions
1N-ethyl on the amino groupIncreased lipophilicity, potential for enhanced hydrophobic interactions
2N-phenyl on the amino groupIncreased steric bulk and potential for π-π stacking interactions
3N-methylation of the sulfonamideLoss of a hydrogen bond donor, increased lipophilicity
4Addition of a 4-chloro group to the benzene ringIncreased lipophilicity, electron-withdrawing effect may enhance sulfonamide acidity
5Addition of a 4-methoxy group to the benzene ringElectron-donating effect may decrease sulfonamide acidity, potential for hydrogen bonding

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov These techniques involve replacing the core benzenesulfonamide (B165840) scaffold or specific functional groups with others that are structurally different but retain similar spatial and electronic characteristics. nih.gov

The sulfonamide group itself can be replaced with other acidic functional groups that can act as hydrogen bond donors or metal chelators. Examples of bioisosteres for the sulfonamide moiety include carboxylic acids, tetrazoles, or hydroxamic acids.

A hypothetical example of scaffold hopping is presented below:

Original Scaffold Hopped Scaffold Rationale for Replacement
BenzenesulfonamidePyridine sulfonamideIntroduction of a nitrogen atom in the ring can alter electronic distribution and provide a new hydrogen bond acceptor site.
BenzenesulfonamideThiophenesulfonamideThe smaller thiophene (B33073) ring can probe different spatial requirements in a binding pocket.
BenzenesulfonamideIndole with a sulfonamide substituentA larger, more complex scaffold that can form additional interactions.

Combinatorial Chemistry Approaches for Library Synthesis and Screening for Academic Exploration

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds for academic exploration of SAR. researchgate.net By systematically combining a variety of building blocks, a diverse set of analogs of this compound can be generated and screened for biological activity.

A common approach for creating a library based on this scaffold would involve a multi-component reaction or a parallel synthesis strategy. For example, a set of diverse amines could be reacted with a 3-substituted-benzenesulfonyl chloride to generate a library of analogs with variations at the amino group. Similarly, a library could be constructed by reacting 3-aminobenzenesulfonamide (B1265440) with a variety of aldehydes and other reagents. mdpi.com

Solid-phase synthesis can also be employed, where the scaffold is attached to a resin, and subsequent reactions are carried out to introduce diversity. researchgate.net This allows for easy purification and the generation of a large number of compounds in a short amount of time. The resulting library can then be screened against a panel of biological targets to identify new lead compounds or to further elucidate the SAR of the this compound scaffold.

An example of a combinatorial library design is outlined below:

Scaffold Diversity Point 1 (R1) Diversity Point 2 (R2) Number of Compounds
3-(R1-amino)benzene-1-sulfonamide-N-R2A set of 10 different alkyl and aryl groupsA set of 10 different alkyl and aryl groups100

This systematic approach allows for a comprehensive exploration of the chemical space around the parent compound, increasing the probability of discovering novel and potent derivatives.

Specialized Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity and Reaction Monitoring (e.g., HPLC-UV/MS, GC-MS)

Chromatographic techniques are fundamental in the analysis of "3-(methylamino)benzene-1-sulfonamide," offering high-resolution separation of the target compound from starting materials, reagents, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection is a particularly powerful tool for both purity assessment and real-time reaction monitoring.

The development of a robust HPLC method begins with the selection of an appropriate stationary phase, typically a C18 column for reversed-phase chromatography, which is effective for separating moderately polar compounds like sulfonamides. nih.govwu.ac.th The mobile phase composition, a mixture of an aqueous buffer (often containing formic acid or acetic acid to improve peak shape and ionization in the mass spectrometer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is optimized through a series of gradient or isocratic elution experiments to achieve the best separation. researchgate.netnih.gov

UV detection is commonly set at a wavelength where the sulfonamide functional group and aromatic ring exhibit strong absorbance, typically around 265-275 nm. wu.ac.thimeko.info For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak, "this compound," can be tracked over time. The peak area of the product can be used to calculate the reaction conversion and yield when calibrated against a known standard.

Mass spectrometric detection (HPLC-MS) provides an additional layer of confirmation by providing the mass-to-charge ratio (m/z) of the eluting compounds. For "this compound," the expected protonated molecule [M+H]⁺ would be observed, confirming the identity of the product peak. This is particularly useful in complex reaction mixtures where UV detection alone may not be sufficient to distinguish between structurally similar compounds. In a patent for a related synthesis, Liquid Chromatography-Mass Spectrometry (LCMS) analysis was used to confirm the completion of a reaction involving 3-(methylamino)benzenesulfonamide, noting a specific retention time and the observation of the [M+H]⁺ ion.

While HPLC is the more common technique for sulfonamide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing the presence of volatile impurities. However, due to the relatively low volatility and polar nature of "this compound," derivatization to increase volatility and thermal stability may be necessary prior to GC analysis.

Table 1: Illustrative HPLC-UV/MS Parameters for the Analysis of "this compound"

ParameterValue
Column C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
UV Detection 270 nm
MS Detection Positive Ion Electrospray (ESI+)
MS Scan Range m/z 100-500

This table presents a hypothetical but typical set of starting parameters for method development.

Hyphenated Techniques for Advanced Structural Elucidation of Intermediates and Products

The synthesis of "this compound" may involve the formation of various intermediates and potential side products. The definitive identification of these species is critical for understanding the reaction mechanism and controlling the formation of impurities. Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for this purpose. nih.govnih.gov

In an LC-MS/MS experiment, the effluent from the HPLC column is directed into the mass spectrometer. The instrument is operated to first isolate a specific ion of interest (the parent ion), which is then subjected to fragmentation by collision with an inert gas in a process called collision-induced dissociation (CID). nih.gov The resulting fragment ions (daughter ions) are then detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity or to elucidate the structure of an unknown compound.

For "this compound," the parent ion [M+H]⁺ would be selected and fragmented. The resulting daughter ions would likely correspond to the loss of the sulfonamide group (SO₂NH₂) or cleavage of the methylamino group. By analyzing the fragmentation patterns of potential intermediates and byproducts, their structures can be pieced together. This information is invaluable for optimizing reaction conditions to favor the desired reaction pathway and minimize the formation of undesirable products.

Table 2: Predicted MS/MS Fragmentation of "this compound"

Parent Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
187.05170.02NH₃
187.05106.05SO₂NH₂
187.0591.05CH₃NHSO₂

This table is illustrative and based on common fragmentation pathways for sulfonamides.

Spectroscopic Methods for Kinetic Studies of Chemical and Biochemical Reactions

Understanding the kinetics of the formation of "this compound" is essential for process optimization, allowing for the determination of reaction rates, activation energies, and the influence of various parameters such as temperature, concentration, and catalysts. UV-Vis spectroscopy is a readily accessible technique for monitoring the progress of reactions that involve a change in the chromophoric system of the molecules.

As the synthesis of "this compound" proceeds, the electronic structure of the reactants changes as they are converted into the product. This often results in a shift in the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the product or a reactant over time, the reaction rate can be determined. Kinetic models can then be applied to this data to derive rate constants. nih.gov For instance, studies on the degradation of other sulfonamides have utilized UV spectroscopy to follow the reaction kinetics. researchgate.net

For more complex reactions or when studying biochemical interactions, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or fluorescence spectroscopy can be employed. In-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time, offering a comprehensive view of the reaction progress. Fluorescence spectroscopy is particularly sensitive and can be used if "this compound" or a related intermediate is fluorescent, or if a fluorescent probe is used to monitor the reaction.

Table 3: Hypothetical Kinetic Data from a UV-Vis Spectroscopic Study

Time (minutes)Absorbance at λmaxConcentration of Product (M)
00.0500.000
50.2500.002
100.4000.0035
150.5000.0045
200.5500.0050

This table represents a simplified example of data that could be collected to determine the rate of formation of the product.

Microfluidic Platforms for High-Throughput Reaction Screening and Optimization

Microfluidic technology, also known as "lab-on-a-chip," offers a powerful platform for the high-throughput screening and optimization of chemical reactions, including the synthesis of "this compound." These devices utilize small, interconnected channels to perform chemical operations on a microscale.

The advantages of using microfluidic platforms include significantly reduced consumption of reagents and solvents, enhanced heat and mass transfer leading to faster and more controlled reactions, and the ability to perform a large number of experiments in parallel. This allows for the rapid screening of a wide range of reaction conditions, such as different catalysts, solvents, temperatures, and reactant ratios.

For the synthesis of "this compound," a microfluidic setup could be designed to mix the starting materials in various proportions and pass them through a heated reaction zone. Downstream, the reaction mixture could be analyzed in-line using integrated spectroscopic or mass spectrometric detectors. This would provide real-time data on the yield and purity of the product under different conditions, enabling the rapid identification of the optimal synthetic route. While specific applications to "this compound" are not widely documented, the principles of microfluidics are broadly applicable to the optimization of organic syntheses.

Broader Research Implications and Future Directions

Unexplored Reactivity and Novel Synthetic Opportunities

While the fundamental synthesis of sulfonamides is well-established, the quest for more efficient, sustainable, and novel synthetic methodologies is ongoing. researchgate.netsci-hub.se For a compound like 3-(methylamino)benzene-1-sulfonamide, these new methods could unlock derivatives with unique properties.

Recent advances in synthetic chemistry offer exciting prospects. sci-hub.se Photocatalysis, for instance, is emerging as a powerful tool for the synthesis and functionalization of sulfonamides under mild conditions, granting access to new types of reactivity that were previously challenging to achieve. researchgate.netnih.gov The application of photocatalytic methods could allow for precise modifications to the benzene (B151609) ring or the methylamino group of this compound, creating a library of novel analogues. Furthermore, modern cross-coupling strategies and one-pot syntheses from readily available starting materials like carboxylic acids are streamlining the production of complex sulfonamides. researchgate.netnih.gov The development of methods for the direct synthesis of sulfonamides from thiols and amines also represents a significant step forward in efficiency. rsc.org

These innovative synthetic routes are not merely academic exercises; they provide the practical means to explore the chemical space around this compound, potentially leading to the discovery of molecules with enhanced activity or entirely new functions.

Novel Synthetic Method Description Potential Application to this compound References
Photocatalysis Uses light energy to drive chemical reactions, enabling unique transformations under mild conditions.Selective functionalization of the aromatic ring or N-alkylation. researchgate.netnih.gov
C-N Cross-Coupling Forms a carbon-nitrogen bond, often using a metal catalyst, to construct the sulfonamide linkage or modify the amino group.Arylation or alkylation of the primary sulfonamide or the secondary amine. researchgate.net
One-Pot Synthesis from Acids Converts aryl carboxylic acids into sulfonyl chlorides and subsequently into sulfonamides in a single reaction vessel.Efficient synthesis of derivatives by modifying the core benzene ring structure. nih.gov
Flow Chemistry Reactions are performed in a continuously flowing stream, allowing for rapid optimization, scalability, and enhanced safety.High-throughput synthesis of a library of derivatives for screening. sci-hub.se
Electrochemical Synthesis Utilizes electricity to drive the oxidative coupling of thiols and amines without external oxidants.A green and efficient alternative for synthesizing sulfonamide analogues. rsc.org

Potential as Chemical Probes in Biological Research

The structural motifs within this compound make it an intriguing candidate for development into a chemical probe. Chemical probes are specialized molecules used to study biological systems, such as visualizing cellular components or tracking biochemical pathways. rsc.org

Sulfonamides are known to target specific enzymes, such as carbonic anhydrases, which are overexpressed in certain tumors. nih.gov This inherent targeting ability can be harnessed by attaching a reporter group, like a fluorescent dye, to the sulfonamide scaffold. For example, sulfonamide-containing naphthalimides have been successfully synthesized and used as fluorescent probes for imaging in tumor cells. nih.gov The this compound structure could serve as a foundation for designing new fluorescent probes, potentially by modifying the amino or sulfonamide groups to link to a fluorophore.

Moreover, recent strategies involve converting functional groups into sulfonyl fluorides, which can act as chemical probes by forming stable covalent bonds with their protein targets. nih.gov This approach could be adapted to create highly specific and irreversible probes based on the benzenesulfonamide (B165840) core, facilitating detailed studies of enzyme function and drug-target engagement. The reactivity of related sulfur species, like sulfinic acids, is also being leveraged to create probes for detecting these molecules in biological contexts. rsc.org

Integration with Emerging Methodologies (e.g., Machine Learning for Molecular Design, High-Throughput Synthesis)

The convergence of chemistry with computational and automated technologies is accelerating the pace of discovery. Sulfonamide research, including the exploration of compounds like this compound, stands to benefit significantly from these advancements.

Machine Learning (ML) is being applied to predict molecular properties, optimize reaction conditions, and design novel molecules with desired characteristics. arxiv.orgresearchgate.net For instance, ML models have been developed to predict the environmental behavior of sulfonamide antibiotics. nih.gov In the context of molecular design, algorithms could be trained on existing sulfonamide data to predict the biological activity or synthetic accessibility of new derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

High-Throughput Synthesis (HTS) and flow chemistry methodologies enable the rapid creation of large libraries of related compounds. sci-hub.se These techniques are compatible with many of the modern synthetic reactions used to make sulfonamides. researchgate.net By integrating HTS with automated biological screening, researchers can efficiently test thousands of sulfonamide variants for a specific activity, dramatically speeding up the discovery process for new therapeutic agents or chemical probes.

Emerging Methodology Application in Sulfonamide Research Potential Impact References
Machine Learning Predicting bioactivity, toxicity, and physicochemical properties. Designing novel molecular structures.Accelerates the design-make-test-analyze cycle; reduces costs by prioritizing promising compounds. arxiv.orgresearchgate.netnih.gov
High-Throughput Synthesis Rapidly preparing large libraries of sulfonamide analogues using automated platforms.Enables comprehensive structure-activity relationship (SAR) studies and screening against diverse biological targets. researchgate.netsci-hub.se
Flow Chemistry Performing reactions in continuous flow reactors for precise control, improved safety, and easier scalability.Facilitates the efficient and scalable production of lead compounds and intermediates. sci-hub.sersc.org

Challenges and Perspectives in Sulfonamide Chemistry Research

Despite their long history of success, sulfonamides face ongoing challenges that drive current research. One of the most significant hurdles in the context of antimicrobial agents is the development of bacterial resistance. researchgate.netnih.gov Bacteria have evolved mechanisms to circumvent the action of sulfonamides, necessitating a continuous search for new derivatives that can overcome these resistance strategies. nih.govnih.gov

Beyond resistance, other challenges include improving the selectivity of sulfonamide-based drugs to minimize off-target effects and addressing environmental concerns related to the persistence of these compounds. researchgate.netnih.gov

Future perspectives in sulfonamide chemistry are focused on several key areas:

Novel Scaffolds: Exploring bioisosteres and analogues, such as sulfondiimidamides, which are double aza-variants of sulfonamides, to create compounds with entirely new properties. acs.org

New Therapeutic Targets: Expanding the application of sulfonamides beyond their traditional roles to treat a wider range of diseases, including various cancers, viral infections, and central nervous system disorders. nih.govnih.govajchem-b.com

Green Chemistry: Developing more sustainable and environmentally friendly synthetic methods to reduce waste and the use of hazardous reagents. researchgate.net

Advanced Drug Delivery: Designing novel delivery systems to improve the efficacy and safety profile of sulfonamide-based therapeutics. researchgate.net

The field is dynamic, with ongoing efforts to bridge the gap between innovative chemical synthesis and therapeutic application, ensuring the continued relevance of the sulfonamide scaffold in modern medicine. nih.govresearchgate.net

Potential Non-Therapeutic Applications (e.g., Material Science, Agrochemicals)

The utility of the sulfonamide functional group extends beyond pharmaceuticals into diverse areas such as material science and agriculture.

In agrochemicals , sulfonamides are a well-established class of herbicides. researchgate.netnih.gov Compounds like flumetsulam (B1672885) function by inhibiting a key plant enzyme, demonstrating the versatility of the sulfonamide core in targeting biological systems beyond microbes. nih.gov Certain fluorinated sulfonamides have also been developed as potent insecticides with a delayed action, making them effective for pest control. epa.gov While this compound itself is not an agrochemical, its scaffold could serve as a starting point for the design of new herbicidal or pesticidal agents.

In material science , sulfonamides have been used to modify the properties of polymers and gels. For example, they can be used in place of amides to tune the gelation properties of physical gels. nih.gov The ability of the sulfonamide group to form hydrogen bonds and participate in other intermolecular interactions can be exploited to create materials with specific structural or functional characteristics. The broader field of sulfur-containing compounds, accessible through related synthetic chemistry, also finds applications in materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(methylamino)benzene-1-sulfonamide, and how is purity optimized?

  • The compound is typically synthesized via nucleophilic substitution or diazotization reactions. For example, benzene sulfonyl chloride derivatives can react with methylamine under controlled conditions (e.g., inert atmosphere, dichloromethane solvent) to form the sulfonamide backbone . Purification often involves recrystallization or column chromatography, with yields optimized by adjusting reaction temperature and stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the presence of the methylamino group (δ ~2.5 ppm for CH3) and sulfonamide protons (δ ~7-8 ppm for aromatic protons) .
  • HPLC-MS : Used to verify molecular weight (e.g., m/z 201.2 for C7H10N2O2S) and detect impurities .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, particularly in metal-complexed derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Contradictions may arise from solvent effects, tautomerism, or impurities. For example, sulfonamide protons can exhibit variable shifts depending on hydrogen bonding. Cross-validation with computational methods (DFT calculations) or alternative techniques like IR (to confirm S=O stretching at ~1150-1350 cm⁻¹) is recommended .

Q. What reaction mechanisms govern the hydrolysis and substitution of this compound?

  • Hydrolysis : The sulfonyl chloride group reacts with water to form sulfonic acid, a process accelerated in basic conditions. Kinetic studies using pH-dependent UV-Vis spectroscopy can monitor reaction progress .
  • Substitution : Nucleophilic attack (e.g., by amines or thiols) replaces the sulfonamide group. Density Functional Theory (DFT) simulations predict activation barriers, guiding solvent selection (e.g., polar aprotic solvents enhance reactivity) .

Q. How can researchers assess the biological activity of this compound derivatives against specific targets?

  • In vitro assays : Measure inhibition of enzymes like carbonic anhydrase or NLRP3 inflammasome using fluorescence-based activity assays (IC50 values typically reported) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy groups) and correlate changes with bioactivity. For example, chlorophenyl derivatives show enhanced antimicrobial activity due to increased lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.